molecular formula C13H20N2S B15061187 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol

5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol

Cat. No.: B15061187
M. Wt: 236.38 g/mol
InChI Key: UWNCPQAQHRUSNP-UHFFFAOYSA-N
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Description

5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound that features a pyridine ring substituted with a pyrrolidine moiety and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol typically involves the following steps:

    Starting Materials: The synthesis begins with pyridine derivatives and pyrrolidine.

    Formation of Pyrrolidine Substituent: The pyrrolidine ring is introduced through a nucleophilic substitution reaction, where a suitable leaving group on the pyridine ring is replaced by the pyrrolidine moiety.

    Introduction of Thiol Group: The thiol group is introduced via a thiolation reaction, often using reagents such as thiourea or thiols in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and continuous flow reactors can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The pyridine ring can be reduced under specific conditions to form piperidine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Piperidine derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with molecular targets such as enzymes or receptors. The pyrrolidine and thiol groups can form specific interactions with active sites, leading to inhibition or activation of biological pathways. The compound’s ability to undergo redox reactions also plays a role in its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-thiol: Lacks the butyl and pyridine substituents, making it less complex.

    2-(Pyrrolidin-1-yl)pyridine:

    5-(1-Methylpyrrolidin-2-yl)pyridine: Similar structure but with a methyl group instead of a butyl group.

Uniqueness

5-(1-Butylpyrrolidin-2-yl)pyridine-2-thiol is unique due to the combination of the butyl group, pyrrolidine ring, and thiol group, which confer specific chemical and biological properties

Properties

Molecular Formula

C13H20N2S

Molecular Weight

236.38 g/mol

IUPAC Name

5-(1-butylpyrrolidin-2-yl)-1H-pyridine-2-thione

InChI

InChI=1S/C13H20N2S/c1-2-3-8-15-9-4-5-12(15)11-6-7-13(16)14-10-11/h6-7,10,12H,2-5,8-9H2,1H3,(H,14,16)

InChI Key

UWNCPQAQHRUSNP-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCCC1C2=CNC(=S)C=C2

Origin of Product

United States

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